![molecular formula C16H13ClN2O3S3 B2774206 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 896365-70-1](/img/structure/B2774206.png)
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. In recent years, TAK-659 has gained significant attention from researchers due to its promising pharmacological properties and potential clinical applications.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Thiazole Derivatives
Thiazole derivatives, including those with complex substituents, have been synthesized through various chemical reactions, highlighting the versatility of thiazole compounds in chemical synthesis. For example, studies have developed methods for creating thiazole derivatives with potential biological activities by exploring different substituents and reaction conditions (Tang Li-jua, 2015) Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate.
Crystal Structure Analysis
X-ray diffraction studies have been employed to elucidate the crystal structures of thiazole-based compounds, providing valuable information on their molecular configurations and potential interaction mechanisms. This approach aids in understanding the structural basis for the activity of these compounds and guiding the design of new derivatives with enhanced properties (P. Sharma et al., 2016) [Crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide (1 : 1)](https://consensus.app/papers/structure-sharma/fadd6a4edb8850a989dbed748a50a6b7/?utm_source=chatgpt).
Potential Applications
Anticancer and Antimicrobial Activities
Several studies have focused on the synthesis of thiazole derivatives as potential anticancer and antimicrobial agents. These compounds have been evaluated in vitro against various cancer cell lines and microbial strains, demonstrating the potential of thiazole derivatives in developing new therapeutic agents with specific biological activities (Ö. Yılmaz et al., 2015) Synthesis of pro-apoptotic indapamide derivatives as anticancer agents.
Bioactive Molecule Development
Research has explored the synthesis of fluoro substituted benzothiazoles for biological and pharmacological screening, aiming to discover new bioactive molecules with potential applications in treating various diseases (S. Patel et al., 2009) Synthesis of bioactive molecule fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening.
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-2-25(21,22)11-5-3-10(4-6-11)15(20)19-16-18-12(9-23-16)13-7-8-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIBTFRJEUXYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.